

# A Spectroscopic Comparison of 1-Bromo-2-propanol and Its Isomers

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## Compound of Interest

Compound Name: 1-Bromo-2-propanol

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This guide provides a detailed spectroscopic comparison of **1-bromo-2-propanol** and its structural isomers, 2-bromo-1-propanol and 3-bromo-1-propanol. The objective is to differentiate these isomers based on data from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers in chemical synthesis, quality control, and drug development for unambiguous structural elucidation.

## Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for the three isomers.

### Table 1: $^1\text{H}$ NMR Spectral Data (Typical values in $\text{CDCl}_3$ )

Compound	Structure	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Bromo-2-propanol	CH <sub>3</sub> -CH(OH)-CH <sub>2</sub> Br	-CH <sub>3</sub>	~1.25	Doublet (d)	~6.3
-CH(OH)	~4.00	Multiplet (m)	-		
-CH <sub>2</sub> Br	~3.45	Multiplet (m)	-		
-OH	Variable (Broad s)	-	-		
2-Bromo-1-propanol	CH <sub>3</sub> -CH(Br)-CH <sub>2</sub> OH	-CH <sub>3</sub>	~1.75	Doublet (d)	~6.8
-CH(Br)	~4.15	Multiplet (m)	-		
-CH <sub>2</sub> OH	~3.75	Multiplet (m)	-		
-OH	Variable (Broad s)	-	-		
3-Bromo-1-propanol	Br-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -OH	-CH <sub>2</sub> -(Br)	~3.55	Triplet (t)	~6.4
-CH <sub>2</sub> -(middle)	~2.05	Quintet	~6.2		
-CH <sub>2</sub> -(OH)	~3.80	Triplet (t)	~6.0		
-OH	Variable (Broad s)	-	-		

**Table 2: <sup>13</sup>C NMR Spectral Data (Typical values in CDCl<sub>3</sub>)**

Compound	Structure	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
1-Bromo-2-propanol	$\text{CH}_3\text{-CH(OH)-CH}_2\text{Br}$	-CH <sub>3</sub>	~22.5
-CH(OH)	~68.0		
-CH <sub>2</sub> Br	~40.0		
2-Bromo-1-propanol	$\text{CH}_3\text{-CH(Br)-CH}_2\text{OH}$	-CH <sub>3</sub>	~25.0
-CH(Br)	~52.0		
-CH <sub>2</sub> OH	~68.5		
3-Bromo-1-propanol	$\text{Br-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$	-CH <sub>2</sub> (Br)	~33.5
-CH <sub>2</sub> - (middle)	~35.0		
-CH <sub>2</sub> -(OH)	~61.5		

**Table 3: Key Infrared (IR) Absorption Data**

Compound	O-H Stretch (cm <sup>-1</sup> )	C-H Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	C-Br Stretch (cm <sup>-1</sup> )
1-Bromo-2-propanol	~3350 (broad)	~2850-3000	~1100	~550-650
2-Bromo-1-propanol	~3360 (broad)	~2850-3000	~1050	~540-640
3-Bromo-1-propanol	~3340 (broad)	~2850-3000	~1060	~560-650

**Table 4: Mass Spectrometry (MS) Data (Electron Ionization)**

Compound	Molecular Formula	Molecular Weight	Molecular Ion Peaks (m/z)	Key Fragment Ions (m/z)
1-Bromo-2-propanol	C <sub>3</sub> H <sub>7</sub> BrO	138.99	138/140 (low intensity)	123/125 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93/95 ([M-CH <sub>3</sub> -H <sub>2</sub> O] <sup>+</sup> ), 45 ([C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> , base peak)[1]
2-Bromo-1-propanol	C <sub>3</sub> H <sub>7</sub> BrO	138.99	138/140 (low intensity)	107/109 ([M-CH <sub>2</sub> OH] <sup>+</sup> ), 57 ([C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> ), 43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> )
3-Bromo-1-propanol	C <sub>3</sub> H <sub>7</sub> BrO	138.99	138/140 (low intensity)[2][3]	58 ([C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> ), 41 ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> ), 31 ([CH <sub>2</sub> OH] <sup>+</sup> , base peak)[4]

Note: The presence of two molecular ion peaks (M and M+2) with a nearly 1:1 intensity ratio is characteristic of compounds containing one bromine atom, due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes.[5][6][7]

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical environment, connectivity, and number of unique protons and carbons in each isomer.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
  - Dissolve 5-25 mg (for <sup>1</sup>H) or 50-100 mg (for <sup>13</sup>C) of the liquid analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[8][9]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.0$  ppm).
- Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[9\]](#)
- <sup>1</sup>H NMR Acquisition:
  - The instrument is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - A standard pulse-acquire sequence is used with a pulse angle of 90 degrees.
  - Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
  - Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
  - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the <sup>13</sup>C nucleus.[\[10\]](#)
  - Data processing is similar to that for <sup>1</sup>H NMR.

## Fourier-Transform Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecules based on their characteristic vibrational frequencies.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation (ATR Method):
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[11\]](#)[\[12\]](#)
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
  - Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[\[13\]](#)
- Data Acquisition:
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .[\[11\]](#)
  - Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Key absorption bands corresponding to O-H, C-H, C-O, and C-Br bonds are then identified.[\[14\]](#)

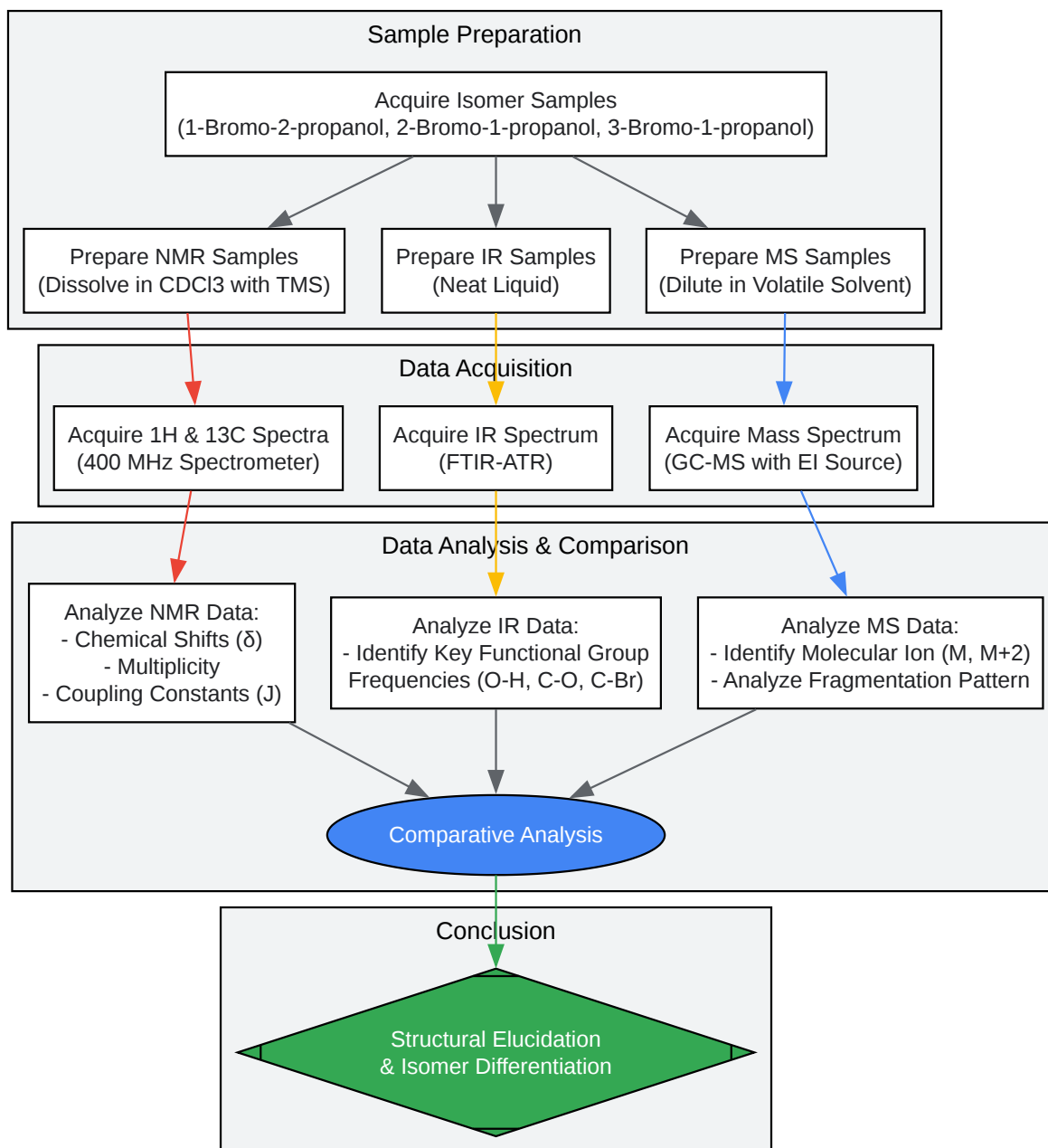
## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Sample Introduction:
  - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
  - A small volume (e.g., 1  $\mu\text{L}$ ) is injected into the GC, where the isomers are separated before entering the mass spectrometer.
- Data Acquisition (Electron Ionization):

- In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV).[15]
- This causes ionization, forming a radical cation known as the molecular ion ( $M^{+\bullet}$ ), and induces fragmentation.[16]
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A mass spectrum is generated, plotting the relative intensity of the ions versus their  $m/z$  value. The fragmentation pattern is then analyzed to deduce the structure.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the bromopropanol isomers.



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Caption: Workflow for spectroscopic analysis and comparison of bromopropanol isomers.



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